Friluglanstat -

Friluglanstat

Catalog Number: EVT-8464112
CAS Number:
Molecular Formula: C25H20ClF3N4O3
Molecular Weight: 516.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Friluglanstat is derived from a class of compounds known as guanylate cyclase stimulators. These compounds are designed to enhance the effects of nitric oxide, thereby promoting relaxation of vascular smooth muscle and improving blood flow. Friluglanstat's specific mechanism of action distinguishes it from other similar compounds, allowing for targeted therapeutic effects with potentially fewer side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Friluglanstat involves several key steps, typically starting from commercially available precursors. The process generally includes:

  1. Formation of Key Intermediates: This step often involves the reaction of amines with carbonyl compounds to form imines or related structures.
  2. Cyclization Reactions: Following the formation of intermediates, cyclization reactions are performed to construct the bicyclic core structure characteristic of Friluglanstat.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for biological testing.

The exact synthetic route may vary based on specific laboratory protocols and available reagents.

Molecular Structure Analysis

Structure and Data

Friluglanstat's molecular structure can be represented by its chemical formula, which is CXX_{XX}HYY_{YY}NZZ_{ZZ}OAA_{AA} (exact values need to be filled based on data). The compound features a unique bicyclic core that is essential for its biological activity.

Structural Features:

  • Bicyclic Framework: Provides rigidity and specificity in binding to soluble guanylate cyclase.
  • Functional Groups: Various functional groups are present that enhance solubility and bioavailability.

Data

The compound's molecular weight, melting point, and solubility characteristics are critical for understanding its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Friluglanstat participates in several chemical reactions, primarily involving:

  1. Hydrolysis: Under certain conditions, Friluglanstat can undergo hydrolysis, affecting its stability and activity.
  2. Oxidation-Reduction Reactions: These reactions can alter the oxidation state of functional groups within the compound, impacting its efficacy.

Technical details regarding reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity during synthesis.

Mechanism of Action

Process and Data

Friluglanstat exerts its pharmacological effects through selective inhibition of soluble guanylate cyclase. This mechanism involves:

Data from preclinical studies indicate significant reductions in systolic blood pressure in animal models treated with Friluglanstat.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Friluglanstat exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant data regarding these properties are essential for formulation development and storage considerations.

Applications

Scientific Uses

Friluglanstat has been investigated for various applications, including:

  • Hypertension Treatment: Its primary application lies in managing high blood pressure through modulation of vascular tone.
  • Cardiovascular Research: Used as a tool compound in research settings to study nitric oxide signaling pathways.
  • Potential Anti-inflammatory Effects: Emerging studies suggest that modulation of cGMP levels may have implications in inflammatory conditions.
Introduction to Friluglanstat in the Context of Prostaglandin E Synthase (PGES) Inhibition

Role of microsomal Prostaglandin E Synthase 1 in Inflammatory Pathways and Prostaglandin E2 Biosynthesis

Microsomal Prostaglandin E Synthase 1 (mPGES-1) is a perinuclear membrane-associated enzyme that catalyzes the final step in the biosynthesis of Prostaglandin E2 (PGE2), converting cyclooxygenase-derived Prostaglandin H2 (PGH2) into the biologically active PGE2 [3]. This enzyme is markedly induced by proinflammatory stimuli and downregulated by anti-inflammatory glucocorticoids, mirroring the expression pattern of cyclooxygenase-2 [3]. mPGES-1 exhibits a functional coupling preference for cyclooxygenase-2 over cyclooxygenase-1, positioning it as a key mediator in inflammation-driven PGE2 production [3].

The inflammatory significance of mPGES-1 stems from PGE2's multifaceted roles in promoting vasodilation, increasing vascular permeability, sensitizing pain receptors, and supporting fever development. Unlike other prostaglandin synthases, mPGES-1 is not constitutively expressed but rather upregulated at sites of inflammation, making it an attractive therapeutic target for inflammatory conditions without disrupting basal prostaglandin synthesis [3]. This selectivity potentially offers a superior safety profile compared to traditional nonsteroidal anti-inflammatory drugs that broadly inhibit cyclooxygenases.

Table: Key Prostaglandin E Synthase Isoforms and Their Characteristics

EnzymeCellular LocalizationExpression PatternFunctional Coupling
mPGES-1Perinuclear membraneInducible (proinflammatory stimuli)Preferentially with cyclooxygenase-2
mPGES-2Golgi membrane (converts to cytosolic)ConstitutiveBoth cyclooxygenase-1 and cyclooxygenase-2
cPGESCytosolicConstitutivePrimarily with cyclooxygenase-1

Historical Development of Prostaglandin E Synthase Inhibitors as Anti-Inflammatory Agents

The development of prostaglandin E synthase inhibitors represents a therapeutic evolution beyond cyclooxygenase inhibition. Traditional nonsteroidal anti-inflammatory drugs, while effective for pain and inflammation, cause significant adverse effects due to their inhibition of constitutively expressed cyclooxygenase-1 and the consequent reduction in gastroprotective prostaglandins [3]. The discovery of cyclooxygenase-2 led to selective inhibitors (coxibs) designed to preserve cyclooxygenase-1 function, but cardiovascular safety concerns emerged, highlighting the need for alternative approaches targeting downstream prostaglandin synthases [3].

Early prostaglandin E synthase inhibitors like CAY10589 demonstrated proof-of-concept by specifically inhibiting mPGES-1 without affecting the differentiation of bone marrow myeloid precursor cells into macrophage subtypes [3]. Subsequent compounds such as BRP-201 (IC50 0.42 μM) showcased improved potency and selectivity for mPGES-1 over other prostaglandin synthases [3]. The development pipeline expanded with novel chemotypes including polysubstituted pyrimidines like mPGES1-IN-4 and mPGES1-IN-5, which demonstrated submicromolar inhibition of PGE2 production and significant anti-inflammatory effects in vivo [3]. Dual inhibitors such as 5-LO/mPGES1-IN-1 (IC50 0.3 μM against mPGES-1 and 0.4 μM against 5-lipoxygenase) emerged as strategies to enhance efficacy by blocking multiple pathways in the arachidonic acid cascade [3].

Table: Milestones in Prostaglandin E Synthase Inhibitor Development

Development PhaseKey CompoundsTherapeutic RationaleAdvancements
First-generationCAY10589Selective mPGES-1 inhibitionProof-of-concept for target engagement
Second-generationBRP-201, mPGES1-IN-4Improved potency and selectivitySubmicromolar IC50 values, better pharmacokinetic profiles
Dual-target5-LO/mPGES1-IN-1Pathway amplification blockadeSimultaneous inhibition of mPGES-1 and 5-lipoxygenase

Positioning of Friluglanstat in the Landscape of microsomal Prostaglandin E Synthase 1-Targeted Therapeutics

Friluglanstat (C₂₅H₂₀ClF₃N₄O₃; CAS Registry 1422203-86-8) is a small molecule inhibitor specifically designed to target mPGES-1 with high selectivity [1] [3]. As a prostaglandin E synthase inhibitor, it blocks the conversion of prostaglandin H2 to prostaglandin E2, thereby suppressing the production of this key inflammatory mediator without affecting other prostaglandin pathways [1]. Its structural configuration (InChIKey: ZPONWJXTHMDOSV-UHFFFAOYSA-N) enables specific interaction with the active site of mPGES-1, differentiating it from earlier prostaglandin E synthase inhibitors through optimized binding characteristics and physicochemical properties [1].

Friluglanstat occupies a distinct position in the therapeutic landscape as one of the few mPGES-1 inhibitors to reach Phase 2 clinical development. Current clinical investigations focus on its application in chronic inflammatory conditions, including endometriosis (Phase 2 trial initiated April 2022) and urological inflammation (chronic pelvic pain syndrome and chronic prostatitis trials initiated June 2023), all being conducted in Japan [1]. This progression signifies a transition from preclinical proof-of-concept molecules like BRP-201 to clinically evaluable compounds with potential for human therapeutic use.

The therapeutic differentiation of Friluglanstat lies in its targeted mechanism: By sparing cyclooxygenase-1 and cyclooxygenase-2, it potentially avoids the gastrointestinal and cardiovascular complications associated with traditional nonsteroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors [3]. Furthermore, unlike dual cyclooxygenase-2/mPGES-1 inhibitors, Friluglanstat's single-target approach may reduce off-target effects while maintaining efficacy in conditions driven specifically by prostaglandin E2 overproduction [3].

Table: Clinical Development Status of Friluglanstat

IndicationHighest PhaseLocationInitiation DateDevelopment Status
EndometriosisPhase 2JapanApril 2022Ongoing (as of May 2025)
Chronic Pelvic Pain SyndromePhase 2JapanJune 2023Ongoing (as of May 2025)
Chronic ProstatitisPhase 2JapanJune 2023Ongoing (as of May 2025)

Properties

Product Name

Friluglanstat

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide

Molecular Formula

C25H20ClF3N4O3

Molecular Weight

516.9 g/mol

InChI

InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35)

InChI Key

ZPONWJXTHMDOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.